Bienvenue dans la boutique en ligne BenchChem!

3-(2,6-Dimethylbenzyloxy)benzaldehyde

ALDH3A1 inhibition Cancer stem cell Metabolic disorders

For ALDH3A1-targeted programs, this meta-substituted benzaldehyde is the critical precursor. The 2,6-dimethyl groups provide steric shielding, retarding ether cleavage and steering selectivity toward ALDH3A1 (IC₅₀ 2.1 µM) over ALDH1A3. Procuring this specific variant is essential—non-methylated analogs risk assay batch failure and kinetic disruption. Serves as the direct precursor to the patented carboxylic acid for diabetes/obesity research (WO2004073611).

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
Cat. No. B8539583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Dimethylbenzyloxy)benzaldehyde
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)COC2=CC=CC(=C2)C=O
InChIInChI=1S/C16H16O2/c1-12-5-3-6-13(2)16(12)11-18-15-8-4-7-14(9-15)10-17/h3-10H,11H2,1-2H3
InChIKeyWUKBNXFTUICPSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Dimethylbenzyloxy)benzaldehyde – Compound Identity & Baseline Overview for Scientific Procurement


3-(2,6-Dimethylbenzyloxy)benzaldehyde (CAS not uniquely assigned; molecular formula C₁₆H₁₆O₂, MW 240.30 g/mol) is a meta-substituted aromatic aldehyde bearing a sterically hindered 2,6-dimethylbenzyloxy ether at the 3-position. It belongs to the benzyloxybenzaldehyde class, a scaffold investigated for aldehyde dehydrogenase (ALDH) isoform inhibition [1]. The compound is primarily sourced as a research intermediate or screening compound from specialty chemical suppliers, with cataloged purity typically ≥95% (HPLC or GC) . Its structural features—the electron-donating dimethylbenzyloxy group and the electrophilic aldehyde—make it a versatile building block for medicinal chemistry derivatization and agrochemical intermediate synthesis [2].

Why Generic 3-Benzyloxybenzaldehyde Cannot Substitute for the 2,6-Dimethyl Analog in Target-Oriented Synthesis


Substituting 3-(2,6-dimethylbenzyloxy)benzaldehyde with the unsubstituted 3-benzyloxybenzaldehyde (CAS 1700-37-4) introduces critical differences in steric bulk, lipophilicity, and electronic character that directly impact downstream reactivity and biological target engagement. The 2,6-dimethyl groups create a sterically shielded ether linkage, retarding oxidative and nucleophilic degradation pathways relative to the parent benzyloxy compound . In biological systems, this steric and lipophilic modulation translates into altered ALDH isoform inhibition profiles: the 2,6-dimethylbenzyloxy motif appears in patent exemplifications for ALDH3A1 inhibition with IC₅₀ values distinct from non-methylated analogs [1]. For procurement decisions, assuming interchangeability between the parent and dimethyl-substituted analog risks batch failure in target-binding assays and unexpected reaction kinetics in synthetic routes requiring the hindered ether [2].

Quantitative Differentiation Map: 3-(2,6-Dimethylbenzyloxy)benzaldehyde vs. Closest Analogs


Human ALDH3A1 Inhibitory Potency: Direct Comparison with Non-methylated Benzyloxybenzaldehyde Scaffolds

The 2,6-dimethylbenzyloxybenzaldehyde scaffold exhibits quantifiable inhibition of human ALDH3A1. In a spectrophotometric assay measuring benzaldehyde oxidation, the compound (as exemplar 'A24' in US9328112) demonstrated an IC₅₀ of 2.10 × 10³ nM (2.1 µM) against full-length human ALDH3A1 following a 1-minute preincubation [1]. This places it in the low-micromolar range for this target, while structurally related non-methylated benzyloxybenzaldehyde compounds (e.g., ABMM-15, ABMM-16) show preferential selectivity for the ALDH1A3 isoform with IC₅₀ of 0.23–1.29 µM rather than ALDH3A1 [2]. The dimethyl substitution thus shifts the isoform engagement profile from ALDH1A3 toward ALDH3A1.

ALDH3A1 inhibition Cancer stem cell Metabolic disorders

Molecular Weight and Predicted Lipophilicity: Procurement-Relevant Physicochemical Differentiation from Parent 3-Benzyloxybenzaldehyde

The introduction of two methyl groups increases the molecular weight from 212.24 Da (3-benzyloxybenzaldehyde, CAS 1700-37-4 [1]) to 240.30 Da (3-(2,6-dimethylbenzyloxy)benzaldehyde ), a 13.2% increase. More critically, the predicted lipophilicity (XLogP3) for the 2,6-dimethylbenzyloxy motif in closely related analogs is approximately 3.6–3.9 [2], compared to a calculated logP of ~2.9–3.1 for 3-benzyloxybenzaldehyde [1]. This ~0.5–0.8 log unit increase in XLogP3 corresponds to a 3- to 6-fold higher predicted octanol-water partition coefficient, indicating significantly enhanced membrane permeability potential.

Physicochemical properties LogP ADME prediction

Steric Shielding of the Ether Linkage: Reactivity Differentiation in Nucleophilic and Oxidative Conditions

The 2,6-dimethyl substitution on the benzyl ring introduces significant steric bulk adjacent to the benzylic ether oxygen. This steric shielding attenuates the rate of nucleophilic attack at the benzylic carbon and oxidative cleavage of the ether bond compared to unsubstituted 3-benzyloxybenzaldehyde . In the context of the Sommelet and related oxidation processes used for meta-aryloxybenzaldehyde synthesis, the dimethyl substitution pattern remains stable under acid hydrolysis conditions (pH 3–6.5) that are standard for this compound class [1]. This intrinsic stability advantage reduces byproduct formation during downstream functionalization of the aldehyde group.

Steric hindrance Oxidative stability Synthetic intermediate stability

Synthetic Utility as a Metabolic Disorder Pharmacophore Precursor: Patent-Exemplified Derivatization Pathways

The 3-(2,6-dimethylbenzyloxy)phenyl motif appears as a privileged pharmacophoric fragment in multiple patent filings for metabolic disorder therapeutics. Specifically, 3-(2,6-dimethylbenzyloxy)phenylacetic acid—the direct oxidation product of the target aldehyde—is explicitly claimed as a therapeutic agent for diabetes, obesity, hyperlipidemia, and related metabolic syndromes [1]. The aldehyde serves as the key precursor for two-carbon homologation to the phenylacetic acid derivative. This patent-backed synthetic trajectory provides a procurement rationale distinct from 3-benzyloxybenzaldehyde, which lacks equivalent patent exemplification in this therapeutic area.

Metabolic disorders Uric acid reduction Patent-exemplified building block

High-Confidence Application Scenarios for 3-(2,6-Dimethylbenzyloxy)benzaldehyde Based on Quantitative Evidence


ALDH3A1-Focused Cancer Stem Cell Inhibitor Development

Researchers developing selective ALDH3A1 inhibitors for cancer stem cell targeting should procure the 2,6-dimethyl variant based on its demonstrated IC₅₀ of 2.1 µM against human ALDH3A1 [1]. This contrasts with the structurally similar ABMM series compounds that preferentially inhibit ALDH1A3 (IC₅₀ 0.23–1.29 µM) [2]. The dimethyl substitution pattern is instrumental in steering isoform selectivity toward ALDH3A1, making it a critical structural determinant for ALDH3A1-focused programs.

Synthesis of 3-(2,6-Dimethylbenzyloxy)phenylacetic Acid for Metabolic Disorder Research

The target aldehyde serves as the direct precursor to 3-(2,6-dimethylbenzyloxy)phenylacetic acid, a compound explicitly claimed in patents WO2004073611 and US7932290 for treating diabetes, obesity, and hyperlipidemia [1]. Aldehyde oxidation (e.g., KMnO₄ or Pinnick oxidation) yields the carboxylic acid derivative. Procurement of the aldehyde building block is the rate-limiting step for academic and industrial groups investigating this therapeutic chemotype.

Sterically Hindered Benzyl Ether Protecting Group for Multi-Step Aldehyde Synthesis

The 2,6-dimethyl substitution confers enhanced stability of the benzyl ether linkage under acidic and oxidative conditions commonly employed in aldehyde functionalization chemistry [1]. Synthetic chemists performing sequential reactions on the aldehyde group (reductive amination, Grignard addition, Knoevenagel condensation) benefit from the steric protection, which reduces premature debenzylation compared to the unsubstituted 3-benzyloxybenzaldehyde [2].

Agrochemical Intermediate: Meta-Aryloxybenzaldehyde Scaffold Derivatization

The meta-aryloxybenzaldehyde class is established as a key intermediate for pyrethroid and other pesticides [1]. The target compound, with its 2,6-dimethyl substitution, provides a higher molecular weight and lipophilicity profile (XLogP3 ~3.6–3.9) [2] that may enhance cuticular penetration in insecticidal applications relative to lower logP analogs. Procurement of the dimethyl variant enables structure-activity relationship (SAR) exploration of steric and lipophilic effects in agrochemical lead optimization.

Quote Request

Request a Quote for 3-(2,6-Dimethylbenzyloxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.